molecular formula C22H20ClN3O3 B11137901 N-(3-chloro-4-methoxyphenyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

N-(3-chloro-4-methoxyphenyl)-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B11137901
M. Wt: 409.9 g/mol
InChI Key: VYQNTJFGSUUQQE-IBGZPJMESA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, a phenyl group, and a pyridinylformamido group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the formation of the amide bond between the 3-chloro-4-methoxyaniline and the appropriate acid chloride or anhydride under basic conditions.

    Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the amide is treated with a phenyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Pyridinylformamido Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)propanamide
  • 3-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide is unique due to the presence of the pyridinylformamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

N-[(2S)-1-(3-chloro-4-methoxyanilino)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H20ClN3O3/c1-29-20-10-9-17(13-18(20)23)25-22(28)19(12-15-6-3-2-4-7-15)26-21(27)16-8-5-11-24-14-16/h2-11,13-14,19H,12H2,1H3,(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

VYQNTJFGSUUQQE-IBGZPJMESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3)Cl

Origin of Product

United States

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